NLRP3 agonist 1

NLRP3 inflammasome chemical scaffold mechanism of activation

Select NLRP3 agonist 1 for preclinical cancer immunotherapy studies requiring oral systemic dosing. This quinazoline-based compound (CAS 2454019-69-1) features validated oral bioavailability in mice, confirmed NLRP3-specific pathway engagement (LPS-primed, NLRP3-KO validated), and characterized molecular properties (MW 280.33, LogP 2.2). Unlike BMS-986299 (Phase I), NLRP3 agonist 1 is optimized for hypothesis-driven in vivo proof-of-concept experiments. Insist on demonstrated oral PK data when ordering—generic analogs lack this critical validation.

Molecular Formula C15H16N6
Molecular Weight 280.33 g/mol
Cat. No. B12383765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNLRP3 agonist 1
Molecular FormulaC15H16N6
Molecular Weight280.33 g/mol
Structural Identifiers
SMILESCC1(CC1)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N
InChIInChI=1S/C15H16N6/c1-15(5-6-15)20-13-10-3-2-9(11-4-7-17-21-11)8-12(10)18-14(16)19-13/h2-4,7-8H,5-6H2,1H3,(H,17,21)(H3,16,18,19,20)
InChIKeyKNPJIDCHCYGPIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NLRP3 agonist 1 Procurement Guide: CAS 2454019-69-1 Quinazoline NLRP3 Inflammasome Activator for Cancer Immunology Research


NLRP3 agonist 1 (CAS 2454019-69-1, compound 23) is a quinazoline-based, orally bioactive small-molecule agonist of the NLRP3 inflammasome [1]. This compound was developed through a medicinal chemistry optimization program targeting NLRP3 activation for cancer immunology applications [1]. NLRP3 agonist 1 activates caspase-1, leading to the proteolytic maturation of pro-IL-1β and pro-IL-18 into their active pro-inflammatory forms [1]. The compound features a molecular weight of 280.33 g/mol and a calculated LogP of 2.2 [2].

Why NLRP3 agonist 1 Cannot Be Substituted with Nigericin, BMS-986299, or Inactive Quinazoline Analogs in Preclinical Studies


NLRP3 agonists exhibit profound structural and functional heterogeneity that precludes generic interchange. Tool compounds like nigericin (a K⁺ ionophore) and BMS-986299 (a first-in-class clinical candidate) differ fundamentally from NLRP3 agonist 1 in their chemical scaffold, activation mechanism, and in vivo bioavailability profiles [1]. Even within the same quinazoline series, minor structural modifications can ablate oral exposure—a critical parameter for systemic dosing in mouse tumor models [2]. Substituting NLRP3 agonist 1 with an analog lacking demonstrated oral bioavailability will confound preclinical efficacy studies where sustained systemic NLRP3 activation is required. The quantitative differential evidence below establishes exactly where NLRP3 agonist 1 provides verifiable selection advantages.

NLRP3 agonist 1: Quantitative Comparative Evidence for Procurement and Study Design


Chemical Scaffold Differentiation: Quinazoline vs. Nigericin (K⁺ Ionophore) and BMS-986299 (Clinical Candidate)

NLRP3 agonist 1 belongs to the quinazoline chemotype (C15H16N6, MW 280.33), developed via systematic SAR optimization [1]. This scaffold is structurally distinct from nigericin (a polyether antibiotic K⁺ ionophore, MW ~725) and BMS-986299 (a structurally distinct clinical candidate with EC₅₀ = 1.28 μM) [1]. The quinazoline core enables a synthetic, fully characterized small molecule with defined molecular properties including XLogP3 of 2.2, three hydrogen bond donors, five hydrogen bond acceptors, and tPSA of 92.5 Ų [2]. Unlike nigericin, which activates NLRP3 indirectly via K⁺ efflux, NLRP3 agonist 1 engages the inflammasome through a distinct pathway, as evidenced by LPS priming dependence and loss of activity in NLRP3-knockout THP1 cells [1].

NLRP3 inflammasome chemical scaffold mechanism of activation small molecule agonist

In Vitro Potency Comparison: NLRP3 agonist 1 vs. BMS-986299 in NLRP3 Activation Assays

Direct quantitative potency comparison between NLRP3 agonist 1 and BMS-986299 is limited by the absence of a publicly reported EC₅₀ value for NLRP3 agonist 1 in the primary discovery publication [1]. The publication reports that quinazoline compounds were optimized to afford oral bioavailability without disclosing absolute EC₅₀ values [1]. BMS-986299, a first-in-class clinical candidate, has a reported EC₅₀ of 1.28 μM in NLRP3 inflammasome activation assays . High-strength differential potency evidence for NLRP3 agonist 1 versus BMS-986299 is therefore not available in the public domain [1].

NLRP3 inflammasome EC₅₀ in vitro potency cancer immunotherapy

Oral Bioavailability in Mice: NLRP3 agonist 1 vs. Non-Optimized Quinazoline Analogs

NLRP3 agonist 1 emerged from a systematic medicinal chemistry campaign specifically designed to confer oral bioavailability to the quinazoline series [1]. The publication states that chemical optimization successfully afforded quinazolines and 8-azaquinazolines with oral bioavailability in mice [1]. This property is not inherent to all quinazoline analogs—earlier compounds in the series lacked sufficient oral exposure for in vivo efficacy studies [1]. The oral bioavailability of NLRP3 agonist 1 enables systemic dosing in mouse tumor models, a requirement that structurally similar but non-optimized analogs cannot meet [1].

oral bioavailability in vivo PK preclinical cancer model pharmacokinetics

Clinical Development Status: NLRP3 agonist 1 (Preclinical Tool) vs. BMS-986299 (Phase I Clinical Candidate)

NLRP3 agonist 1 is a preclinical research tool compound with no reported clinical development [1]. In contrast, BMS-986299 has completed Phase I clinical evaluation (NCT03444753) as intratumoral monotherapy and in combination with nivolumab and ipilimumab in advanced solid tumors [2]. BMS-986299 combination therapy achieved an objective response rate of 10% with confirmed partial responses in TNBC, hormone receptor-positive HER2-negative breast cancer, and cutaneous squamous cell carcinoma [2]. Intratumoral BMS-986299 monotherapy increased tumor CTLs in 67% of patients and CD4+ TILs in 63% of patients, with >2-fold increases in serum IL-1β, G-CSF, and IL-6 at doses above 2000 μg [2].

clinical development Phase I trial NLRP3 agonist cancer immunotherapy

Selectivity Profile: NLRP3 agonist 1 vs. Apilimod (Lysosomal Disruptor)

NLRP3 agonist 1 activates NLRP3 via a pathway that requires LPS priming and is dependent on NLRP3 expression, as demonstrated by loss of activity in NLRP3-knockout THP1 cells [1]. Apilimod, in contrast, is a lysosomal disruptor that activates NLRP3 indirectly through TRPML1-dependent lysosomal calcium flux and subsequent mitochondrial damage—a mechanism that is independent of potassium efflux and does not involve direct NLRP3 binding [2]. The mechanistic distinction means NLRP3 agonist 1 serves as a pathway-selective tool, whereas apilimod induces broader cellular stress responses that may confound interpretation of NLRP3-specific effects [1][2].

NLRP3 selectivity inflammasome lysosomal disruption off-target effects

NLRP3 agonist 1: Evidence-Based Research Applications for Preclinical Cancer Immunology and Inflammasome Studies


Preclinical Evaluation of NLRP3 Activation in Syngeneic Mouse Tumor Models Requiring Oral Dosing

Based on the demonstrated oral bioavailability in mice [1], NLRP3 agonist 1 is suitable for systemic oral administration in syngeneic tumor models where sustained NLRP3 activation is hypothesized to initiate antitumor immune responses. This application stems directly from the compound's optimization for oral exposure—a property that distinguishes it from non-optimized quinazoline analogs lacking sufficient exposure for in vivo efficacy studies [1]. Researchers evaluating combination strategies with checkpoint blockade in preclinical settings should prioritize NLRP3 agonist 1 over analogs without validated oral PK.

Mechanistic Studies of NLRP3 Inflammasome Pathway Engagement in THP1 Cells with KO Validation

NLRP3 agonist 1's dependence on LPS priming and loss of activity in NLRP3-knockout THP1 cells [1] makes it an appropriate tool for confirming NLRP3-specific pathway engagement. This validation enables researchers to distinguish NLRP3-dependent cytokine release from off-target inflammasome activation (NLRC4, AIM2). Studies requiring clean interpretation of NLRP3 signaling—particularly those comparing wild-type versus NLRP3-deficient systems—should select this compound over lysosomal disruptors like apilimod, which activate NLRP3 indirectly and introduce confounding cellular stress pathways [2].

Benchmarking Studies of Quinazoline-Derived NLRP3 Agonists for Scaffold Comparison

As a representative quinazoline-based NLRP3 agonist with characterized molecular properties (MW 280.33, XLogP3 2.2, tPSA 92.5 Ų) [3] and oral bioavailability [1], NLRP3 agonist 1 serves as a reference compound for evaluating structurally related analogs. Researchers conducting SAR studies within the quinazoline chemotype or comparing scaffold classes (quinazoline vs. 8-azaquinazoline vs. unrelated chemotypes) should utilize this compound as a benchmark for oral bioavailability and target engagement. This application is directly supported by the compound's inclusion in the published medicinal chemistry optimization campaign [1].

Differentiation from Clinical NLRP3 Agonist BMS-986299 in Preclinical-to-Translational Study Design

NLRP3 agonist 1 is a preclinical tool compound distinct from the clinical candidate BMS-986299 (Phase I completed, EC₅₀ = 1.28 μM, combination ORR = 10%) [4]. Researchers should select NLRP3 agonist 1 for hypothesis-driven preclinical mechanism studies and in vivo proof-of-concept experiments where oral dosing is preferred. Investigators requiring clinical validation data, human tolerability information, or translational relevance should instead consider BMS-986299, which has demonstrated tumor CTL increases in 67% of patients and CD4+ TIL increases in 63% of patients with intratumoral administration [4]. The choice between these compounds should be guided by study stage (preclinical discovery vs. translational validation) and route-of-administration requirements.

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